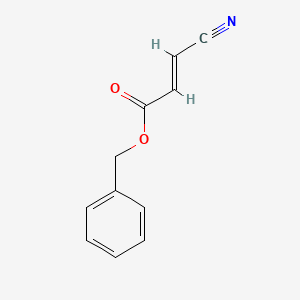
Benzyl 3-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-cyanoacrylate is a member of the cyanoacrylate family, known for its rapid polymerization and strong adhesive properties. Cyanoacrylates are widely used in various fields, including medicine, engineering, and forensics, due to their unique characteristics such as high curing speed, good adhesion to most materials, and high strength .
準備方法
Synthetic Routes and Reaction Conditions: Benzyl 3-cyanoacrylate can be synthesized through the Knoevenagel condensation reaction, which involves the condensation of cyanoacetates with formaldehyde in the presence of a base . The reaction typically occurs in a solvent mixture such as ethyl acetate, diglyme, benzene, and dichloroethane, with piperidine as a catalyst .
Industrial Production Methods: In industrial settings, high-purity cyanoacrylates are obtained by condensation of cyanoacetates with formaldehyde, followed by isolation, purification, and pyrolysis of polycyanoacrylate . This method ensures the production of cyanoacrylates with high adhesion strength and rapid polymerization properties.
化学反応の分析
Types of Reactions: Benzyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Rapid anionic polymerization upon initiation by adsorbed moisture.
Substitution Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and amides.
Common Reagents and Conditions:
Polymerization: Initiated by moisture or weak bases.
Substitution: Typically involves alcohols or amines under mild conditions.
Major Products:
Polymerization: High molecular weight polymers.
Substitution: Urethanes and amides.
科学的研究の応用
Benzyl 3-cyanoacrylate has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for benzyl 3-cyanoacrylate involves rapid anionic polymerization initiated by moisture. The presence of nitrile and ester groups in the molecule leads to polarization of the double bond, facilitating rapid polymerization . This results in the formation of a strong, cohesive polymer network that provides excellent adhesive properties.
類似化合物との比較
- Ethyl cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
Comparison: Benzyl 3-cyanoacrylate is unique due to its benzyl group, which provides distinct adhesive properties and polymerization behavior compared to other cyanoacrylates. For instance, ethyl cyanoacrylate is commonly used for general-purpose adhesives, while butyl and octyl cyanoacrylates are preferred in medical applications due to their flexibility and biocompatibility .
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
benzyl (E)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4+ |
InChIキー |
ISTMDTFQYFVMHN-QPJJXVBHSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C#N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







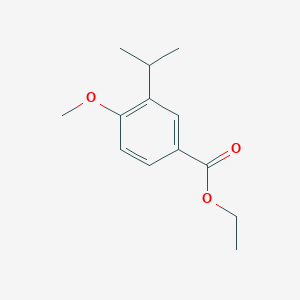
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)

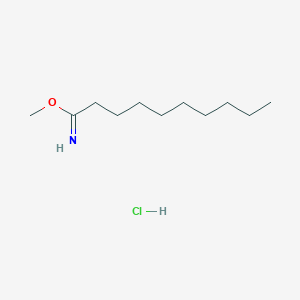

![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
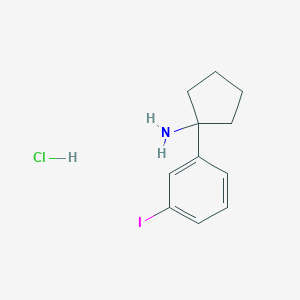
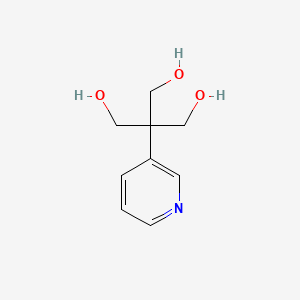
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
